N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline
Description
N-{ [2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene }-4-fluoroaniline (CAS 303986-82-5) is a substituted imidazole derivative characterized by a 1-methylimidazole core with an ethylsulfanyl group at position 2 and a methylene-linked 4-fluoroaniline moiety at position 5. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(4-fluorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3S/c1-3-18-13-16-9-12(17(13)2)8-15-11-6-4-10(14)5-7-11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMYRLYXFSQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions, where an ethylthiol reacts with a suitable leaving group on the imidazole ring.
Formation of the Schiff Base: The final step involves the condensation of the substituted imidazole with 4-fluoroaniline under acidic or basic conditions to form the Schiff base, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The imidazole ring and Schiff base can be reduced under hydrogenation conditions.
Substitution: The fluorine atom on the aniline ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the ethylsulfanyl and fluorinated aniline groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Key structural analogs include:
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1, CAS unspecified):
- Substituents :
- Imidazole ring: 1,2-dimethyl groups, 5-nitro, and 4-(chloromethyl)phenyl.
- Aniline moiety: Absent.
- Key differences :
- The nitro group at position 5 is a strong electron-withdrawing group (EWG), reducing electron density on the imidazole ring compared to the ethylsulfanyl group in the target compound.
- The chloromethylphenyl substituent enables alkylation reactions, whereas the target compound’s ethylsulfanyl group may undergo oxidation to sulfone/sulfoxide derivatives .
1-Methyl-2-(methylthio)-1H-imidazole-5-carbaldehyde :
- Substituents :
- Imidazole ring: 1-methyl, 2-(methylthio).
- Aldehyde group at position 5.
- Key differences :
- The aldehyde group offers a reactive site for condensation reactions, contrasting with the methylene-aniline linkage in the target compound.
5-(4-Fluorobenzylidene)-1-methyl-2-phenyl-1H-imidazole :
- Substituents :
- Imidazole ring: 1-methyl, 2-phenyl.
- Benzylidene group with 4-fluoro substitution at position 5.
- Key differences :
- The phenyl group at position 2 enhances aromatic stacking interactions, unlike the ethylsulfanyl group.
- Both compounds share a 4-fluoro-substituted aromatic moiety, suggesting similar electronic profiles .
Physicochemical Properties
- Lipophilicity : The ethylsulfanyl group in the target compound likely increases logP compared to methylthio analogs but reduces it relative to phenyl-substituted derivatives.
- Solubility: The absence of polar groups (e.g., NO2, CHO) suggests moderate solubility in organic solvents (e.g., DCM, THF) but poor aqueous solubility.
Data Tables
Table 1: Substituent Effects on Electronic Properties
Biological Activity
N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound is synthesized through a condensation reaction between 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and 4-fluoroaniline, typically under acidic or basic conditions to facilitate imine bond formation. Common solvents used in this synthesis include methanol, ethanol, or dichloromethane.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the ethylsulfanyl group enhances the compound's lipophilicity and membrane permeability. These interactions can lead to significant biological effects such as enzyme inhibition and modulation of signaling pathways within cells .
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit antimicrobial and anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cell lines. The unique structural features of this compound allow it to modulate enzyme activities effectively, which is crucial in the development of new therapeutic agents.
Case Study 1: Anticancer Activity
A study focused on the anticancer potential of imidazole derivatives demonstrated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. The study reported a significant reduction in cell viability in various cancer cell lines treated with the compound, suggesting its potential as a lead candidate for further development in cancer therapy.
Case Study 2: Enzyme Inhibition
Another investigation evaluated the enzyme inhibition properties of related compounds. It was found that certain derivatives could effectively inhibit specific enzymes involved in metabolic pathways relevant to disease processes. This inhibition was linked to the structural characteristics of the imidazole ring and the substituent groups on the aromatic moiety, highlighting the importance of chemical modifications in enhancing biological activity .
Comparative Analysis
The following table summarizes key structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline | Methylsulfanyl group | Moderate antimicrobial activity |
| N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-4-yl]methylene}-4-fluoroaniline | Different substitution pattern on imidazole | Enhanced anticancer properties |
| N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline | Dimethylaniline moiety | Significant enzyme inhibition |
Q & A
Q. What synthetic methodologies are recommended for preparing N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-fluoroaniline, and how can intermediates be characterized?
The synthesis involves condensation reactions between 4-fluoroaniline and imidazole derivatives. Key steps include:
- Formation of the Schiff base : Reacting 4-fluoroaniline with a carbonyl-containing imidazole precursor (e.g., 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde) under reflux in ethanol or methanol with catalytic acetic acid .
- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate intermediates and final products .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~8.5 ppm for the imine proton) and high-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the imine group (C=N, δ ~160 ppm in ¹³C NMR), ethylsulfanyl substituent (δ ~2.5–3.0 ppm for SCH₂CH₃ in ¹H NMR), and fluorophenyl ring (¹⁹F NMR at δ ~-115 ppm) .
- Infrared Spectroscopy (IR) : Identify C=N stretches (~1600–1650 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) to confirm the molecular ion ([M+H]⁺ or [M-H]⁻) with <5 ppm error .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between computational and experimental structural models?
- X-ray diffraction : Grow single crystals via slow evaporation (e.g., using DMSO/water mixtures) and collect data at low temperature (100 K). Refine structures using SHELXL to determine bond lengths, angles, and torsional conformations .
- Computational validation : Compare experimental data with density functional theory (DFT) -optimized geometries (e.g., B3LYP/6-311++G** basis set). Discrepancies in dihedral angles (>5°) may indicate solvation effects or crystal packing forces .
- Visualization : Use ORTEP-3 to overlay experimental and computed structures, highlighting deviations in the ethylsulfanyl or fluorophenyl groups .
Q. How do substituents like ethylsulfanyl and 4-fluoroaniline influence the compound’s electronic properties and biological activity?
- Electronic effects : The ethylsulfanyl group acts as an electron donor via sulfur’s lone pairs, stabilizing the imidazole ring’s π-system. The 4-fluoroaniline moiety introduces electron-withdrawing effects, altering charge distribution (validated by Mulliken population analysis in DFT) .
- Biological implications : Fluorine enhances lipophilicity and metabolic stability, while ethylsulfanyl may modulate binding to hydrophobic enzyme pockets (e.g., kinases or oxidoreductases). Test via molecular docking against target proteins (e.g., PDB: 3ERT) .
Q. What challenges arise in resolving crystallographic disorder for flexible substituents like ethylsulfanyl?
- Disorder modeling : Use PART instructions in SHELXL to split disordered sulfur or methyl groups into multiple positions. Apply geometric constraints to maintain reasonable bond lengths .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) for sulfur atoms may indicate dynamic disorder. Compare with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-H···S contacts) .
Methodological Considerations
Q. How to optimize reaction conditions for high-yield synthesis of imidazole-Schiff base derivatives?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (MeOH, EtOH) to balance solubility and reaction rate .
- Catalyst selection : Use molecular sieves (3Å) to remove water and shift equilibrium toward imine formation .
- Kinetic monitoring : Track reaction progress via thin-layer chromatography (TLC) or in situ IR to identify optimal reaction time (typically 6–12 hours) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies using Gaussian 16 to identify reactive sites. A low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the imine carbon .
- Molecular electrostatic potential (MEP) : Map surface charges to locate electrophilic regions (e.g., fluorophenyl ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
